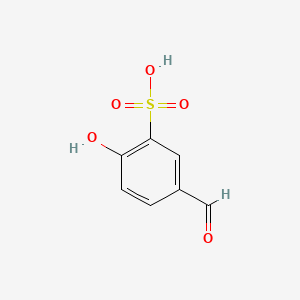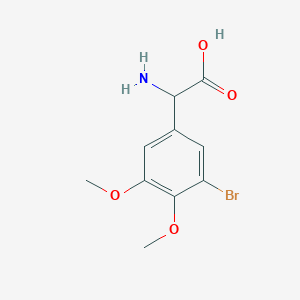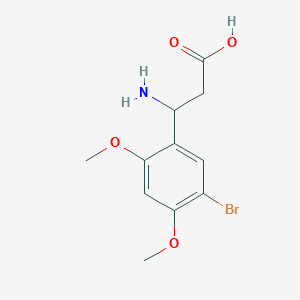
Phenylsilanetriol
Descripción general
Descripción
Phenylsilanetriol is a chemical compound with the molecular formula C6H8O3Si . It has an average mass of 156.211 Da and a monoisotopic mass of 156.024277 Da .
Synthesis Analysis
Phenylsilanetriol is synthesized by the hydrolysis of phenyltrimethoxysilane . The synthesis process is smooth and the product is crystalline phenylsilanetriol . The yield of the synthesis process is around 97% .Molecular Structure Analysis
The molecular structure of Phenylsilanetriol is influenced by the aromatic substituents on the silicon atom . The chemical shifts in 29Si NMR spectroscopy in solution correlate well with the expected electronic situation induced by the substitution pattern on the Si atom .Chemical Reactions Analysis
Phenylsilanetriol is known to undergo condensation reactions . The condensation reaction of phenylsilanetriol is simpler and easier to analyze than those of trialkoxyphenylsilanes and trichloro-(phenyl)silane .Physical And Chemical Properties Analysis
Phenylsilanetriol has a molecular formula of C6H8O3Si and an average mass of 156.211 Da . More detailed physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis, Stability, and Reactivity
Phenylsilanetriol has been extensively studied for its synthesis and chemical properties. Korkin et al. (2003) synthesized crystalline phenylsilanetriol through the hydrolysis of phenyltrimethoxysilane, finding it surprisingly stable in solid state but prone to condensation in solution. This compound was used to create triorganylsiloxy derivatives, showcasing its reactivity and potential for creating diverse siloxane-based materials (Korkin et al., 2003).
Applications in LED Encapsulation
In the field of electronics, particularly for Light Emitting Diodes (LEDs), phenylsilanetriol derivatives have shown significant promise. Kim et al. (2010) used a combination of nonhydrolytic sol−gel condensation and hydrosilylation reactions to create a transparent and thermally stable phenyl hybrimer with high refractive index, suitable for LED encapsulation (Kim et al., 2010).
Molecular Insights into High-Phenyl Polysiloxanes
The molecular structure of phenyl polysiloxanes, closely related to phenylsilanetriol, has been a subject of research due to its impact on material properties. Zhu et al. (2019) combined molecular dynamics simulations with experimental methods to explore the sequence distribution and microstructure of these materials, providing insights into their unique thermodynamics and photophysical behavior (Zhu et al., 2019).
Nano-Particle Formation
Ma and Kimura (2002) demonstrated the use of phenylsilanetriol in the preparation of spherical nano-particles of poly(phenylsilsesquioxane). By controlling the amount of emulsifier in the polymerization process, they were able to adjust particle sizes, highlighting its potential in nanotechnology and material science (Ma & Kimura, 2002).
Protective Coatings and Materials
Phenylsilanetriol derivatives have been explored for their potential in creating protective coatings. Barletta et al. (2015) used methyl phenyl polysiloxane resin to develop coatings for steel that were scratch, wear, and corrosion-resistant, indicating its utility in industrial applications [(Barletta et al., 2015)](https://consensus.app/papers/scratch-wear-corrosion-materials-metals-protection-barletta/421520a7d25e5011bf42cbd85a4768c8/?utm_source=chatgpt).
Stability and Condensation Behavior
Hurkes et al. (2013) researched a series of methyl-substituted arylsilanetriols, examining their preparation and condensation behavior. This study highlighted the balance between steric hindrance and reactivity in these compounds, which is crucial for their application in material synthesis (Hurkes et al., 2013).
Polymer Synthesis Applications
The use of phenyl groups in the synthesis of polysiloxanes was explored by Lerdal and Baum (1978). They developed a method to synthesize bis-(3,3-dinitrobutyl)polysiloxanes using phenyl groups as silicon-protecting groups, showcasing another application of phenylsilanetriol in polymer chemistry (Lerdal & Baum, 1978).
Catalysis and Cross-Coupling Reactions
Phenylsilanetriol derivatives have also been used in catalytic processes. Schmink and Krska (2011) demonstrated the use of acylsilanes in palladium-catalyzed cross-coupling reactions, where water played a crucial role. This study opens avenues for using phenylsilanetriol derivatives in organic synthesis (Schmink & Krska, 2011).
Nanocrystal Synthesis
Zheng et al. (2017) utilized phenyltrimethoxysilane, a compound related to phenylsilanetriol, for the synthesis of SAPO-34 nanocrystals. This approach showed enhanced catalytic stability in methanol-to-olefin conversion, underlining the material's potential in catalysis (Zheng et al., 2017).
Semiconductor and Organic Electronics Applications
The modification of semiconductor surfaces using phenylsilanetriol derivatives was explored by Yuan et al. (2009). They enhanced the performance of organic thin-film transistors by modifying the SiO2 insulator surface with phenyltrimethoxysilane, a derivative of phenylsilanetriol. This research is crucial for the development of advanced electronic devices (Yuan et al., 2009).
Safety and Hazards
When handling Phenylsilanetriol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
trihydroxy(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNATXRSJMIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157374-41-9 | |
| Record name | Phenylsilanetriol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157374-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10184547 | |
| Record name | Phenylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsilanetriol | |
CAS RN |
3047-74-3 | |
| Record name | Phenylsilanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsilanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsilanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSILANETRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNR46JQ8BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7,7-Trimethyl-5-azabicyclo[4.1.1]octan-4-one](/img/structure/B1654929.png)
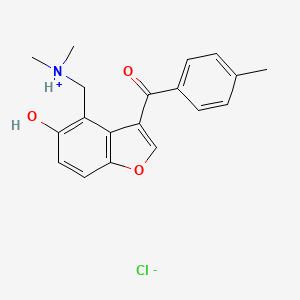
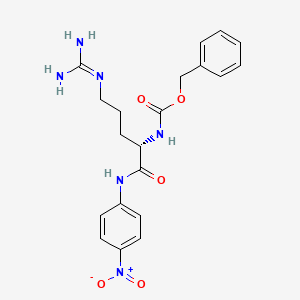


![NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose](/img/structure/B1654937.png)

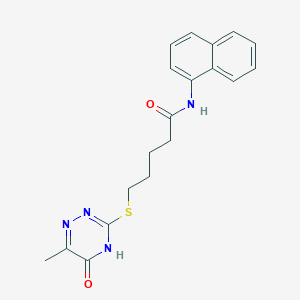
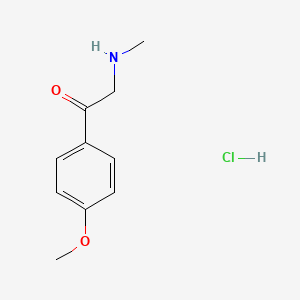
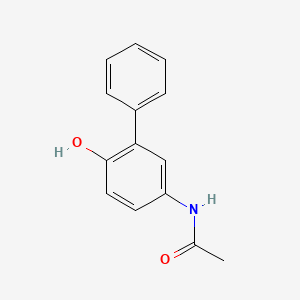
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)
